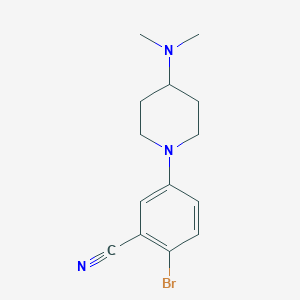

2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile

Übersicht

Beschreibung

2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a chemical compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a bromine atom at the second position, a dimethylamino group attached to a piperidine ring at the fourth position, and a nitrile group at the fifth position of the benzene ring. It is commonly used in medical, environmental, and industrial research due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

-

Step 1: Preparation of the Aryl Halide

- The starting material, 2-bromo-5-nitrobenzonitrile, is prepared by bromination of 5-nitrobenzonitrile using bromine in the presence of a suitable solvent such as acetic acid.

-

Step 2: Suzuki–Miyaura Coupling Reaction

- The aryl halide (2-bromo-5-nitrobenzonitrile) is then coupled with 4-(dimethylamino)piperidine-1-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., toluene) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

-

Substitution Reactions

- The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

-

Reduction Reactions

- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

Reduction Reactions: Reducing agents (e.g., hydrogen gas, palladium catalyst), solvents (e.g., ethanol, methanol).

Major Products Formed

Substitution Reactions: Products with different nucleophiles replacing the bromine atom.

Reduction Reactions: Products with the nitro group reduced to an amino group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth effectively. A notable case involved the synthesis of analogs that target specific cancer cell lines, leading to significant reductions in tumor size in vivo. The compound's mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 5.85 | DHFR Inhibition |

| Compound B | MDA-MB231 | 4.53 | Apoptosis Induction |

| This compound | Various | TBD | TBD |

Neuropharmacology

The compound has been explored for its potential neuropharmacological applications, particularly as a modulator of neurotransmitter systems. Its structural features suggest it may interact with receptors related to dopamine and serotonin pathways, which are critical in treating neurological disorders such as depression and schizophrenia.

Case Study: Dopamine Receptor Modulation

In a study focusing on dopamine receptor modulation, analogs of this compound were tested for their ability to bind to D2 receptors. The results indicated a significant affinity for these receptors, suggesting potential use in developing treatments for disorders like Parkinson's disease.

Antimicrobial Properties

Recent investigations have also revealed the antimicrobial potential of this compound. Similar compounds have shown effectiveness against various bacterial strains, indicating a possible application in developing new antibiotics.

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 1.27 | Significant |

| Compound D | Escherichia coli | 2.54 | Moderate |

| This compound | TBD | TBD | TBD |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperidine ring or the benzene moiety can significantly affect the compound's potency and selectivity.

Case Study: SAR Analysis

A detailed SAR analysis revealed that modifications to the dimethylamino group enhanced the compound's efficacy against specific cancer cell lines while reducing toxicity to normal cells. This finding underscores the importance of chemical modifications in drug design.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-5-(4-(methylamino)piperidin-1-yl)benzonitrile

- 2-Bromo-5-(4-(ethylamino)piperidin-1-yl)benzonitrile

- 2-Bromo-5-(4-(dimethylamino)pyrrolidin-1-yl)benzonitrile

Uniqueness

2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile is unique due to the presence of the dimethylamino group attached to the piperidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.

Biologische Aktivität

Overview

2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a synthetic compound that belongs to the class of benzonitriles. Its structure features a bromine atom at the second position, a dimethylamino group connected to a piperidine ring at the fourth position, and a nitrile group at the fifth position of the benzene ring. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves multi-step processes, such as the Suzuki–Miyaura cross-coupling reaction. This method allows for the formation of carbon–carbon bonds, essential for constructing complex organic molecules. The compound can undergo various chemical reactions, including substitution and reduction reactions, which can modify its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may function as a ligand that binds to various receptors or enzymes, modulating their activity and leading to distinct biological effects. The exact pathways and molecular targets involved are still under investigation.

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit potential anticancer properties. For instance, piperidine derivatives have shown cytotoxic effects in various cancer cell lines. A notable study demonstrated that certain piperidine-based compounds induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research indicates that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. These inhibitors could enhance cognitive function by increasing acetylcholine levels in the brain .

Antiviral Activity

In addition to its anticancer and neuroprotective potentials, there is emerging evidence that compounds in this class may exhibit antiviral activity. For example, some derivatives have been evaluated for their efficacy against hepatitis C virus (HCV), highlighting the versatility of piperidine-based structures in therapeutic applications .

Case Studies

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other piperidine derivatives. Below is a comparison table illustrating its structural differences with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dimethylamino group on piperidine | Anticancer, neuroprotective |

| 2-Bromo-5-(4-(methylamino)piperidin-1-yl)benzonitrile | Methylamino group on piperidine | Limited activity reported |

| 2-Bromo-5-(4-(ethylamino)piperidin-1-yl)benzonitrile | Ethylamino group on piperidine | Moderate activity reported |

Eigenschaften

IUPAC Name |

2-bromo-5-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3/c1-17(2)12-5-7-18(8-6-12)13-3-4-14(15)11(9-13)10-16/h3-4,9,12H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWIOMLHWWTCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.